molecular formula C12H17NO5S B7590294 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid

4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid

Katalognummer B7590294
Molekulargewicht: 287.33 g/mol
InChI-Schlüssel: SVSGIZDKHLHGGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid, also known as MSB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MSB belongs to the class of sulfonamide compounds, which have been used as antibacterial, anticonvulsant, and diuretic agents. MSB has been found to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders.

Wirkmechanismus

4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is upregulated in response to inflammation and is responsible for the production of prostaglandins, which are potent mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. This compound has also been found to reduce the infiltration of inflammatory cells into inflamed tissues. In addition, this compound has been found to reduce pain sensitivity in various animal models of pain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory disorders. This compound has also been found to have a good safety profile in animal studies, with no significant adverse effects reported. However, one of the main limitations of this compound is its low solubility in water, which can limit its bioavailability and therapeutic efficacy.

Zukünftige Richtungen

There are several future directions for the research on 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid. One potential direction is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another potential direction is the investigation of the potential therapeutic applications of this compound in other inflammatory disorders, such as psoriasis and multiple sclerosis. Finally, the development of novel drug delivery systems for this compound could enhance its bioavailability and therapeutic efficacy.

Synthesemethoden

The synthesis of 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid involves the reaction of 3-methoxybenzylamine with butane-1,4-diol to form a diol intermediate, which is then treated with chlorosulfonic acid to form the sulfonic acid derivative. The sulfonic acid derivative is then reacted with sodium hydroxide to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory disorders such as arthritis, colitis, and asthma. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain associated with various inflammatory disorders.

Eigenschaften

IUPAC Name

4-[(3-methoxyphenyl)-methylsulfamoyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-13(10-5-3-6-11(9-10)18-2)19(16,17)8-4-7-12(14)15/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSGIZDKHLHGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)OC)S(=O)(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.